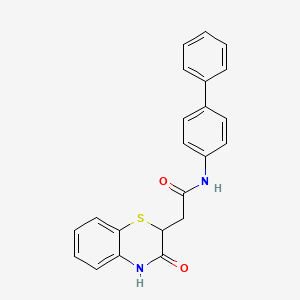

N-(biphenyl-4-yl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

N-(biphenyl-4-yl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic benzothiazine derivative characterized by a biphenyl-4-yl substituent attached to the acetamide moiety. The benzothiazine core, featuring a 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl group, is a heterocyclic system known for its pharmacological versatility, including antifungal, anti-inflammatory, and enzyme-modulating activities . The biphenyl group enhances lipophilicity and may influence binding affinity to biological targets, such as ion channels or receptors implicated in pain modulation .

Properties

IUPAC Name |

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-phenylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c25-21(14-20-22(26)24-18-8-4-5-9-19(18)27-20)23-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,20H,14H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLCOWCLVDCTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-4-yl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

Formation of the Benzothiazine Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

Acylation Reaction: The benzothiazine intermediate is then acylated with biphenyl-4-yl acetic acid or its derivatives in the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group, converting it to a hydroxyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

Biological Studies: Investigating its effects on cellular pathways and mechanisms.

Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, benzothiazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

The compound shares structural similarities with several benzothiazine derivatives, differing primarily in the substituents on the phenyl ring of the acetamide group. Below is a detailed comparison of key analogues:

Crystallographic and Conformational Analysis

Dihedral Angles and Hydrogen Bonding:

- In 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide, the thiazine ring forms a dihedral angle of 16.77° with the benzene ring, while the hydrazide group is oriented at 89.45°, stabilizing the crystal lattice via N—H⋯O and C—H⋯O interactions .

- The biphenyl-4-yl analogue likely adopts a similar conformation, with extended π-π stacking facilitated by the biphenyl moiety, enhancing crystallinity and thermal stability.

SHELX Refinement:

Structural data for related compounds were refined using SHELXL, a program optimized for small-molecule crystallography, ensuring high precision in bond-length and angle calculations .

Pharmacological Profiles

Antifungal Activity:

Pain Modulation: Sodium stibogluconate, a structural analogue, inhibits Hv1 channels in sensory neurons, reducing inflammatory pain in rodent models .

Q & A

Basic Research Question

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., C–S bond length ~1.76 Å in the benzothiazine ring) .

- NMR spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for biphenyl protons; δ 3.8–4.2 ppm for acetamide methylene) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 407.12) .

How do structural modifications (e.g., trifluoromethyl or nitro groups) influence biological activity?

Advanced Research Question

- Electron-withdrawing groups (NO₂, CF₃) : Enhance binding to hydrophobic pockets in enzymes (e.g., kinase targets) and improve metabolic stability. For example, the 6-trifluoromethyl derivative in N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)benzothiazin-2-yl]acetamide shows increased activity due to enhanced π-π stacking .

- Biphenyl moiety : The 4-biphenyl group improves membrane permeability, as evidenced by logP values ~3.5 (calculated via ChemDraw) .

- Activity assays : Use enzyme inhibition assays (IC₅₀) and cellular viability tests (MTT assay) to correlate substituent effects with potency .

How can researchers address discrepancies in reported biological activities of benzothiazine derivatives?

Advanced Research Question

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition).

- Purity : Impurities >5% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC and elemental analysis .

- Structural confirmation : Ensure stereochemical consistency; unintended epimerization during synthesis may alter activity .

What computational methods are effective for predicting the binding modes of this compound with biological targets?

Advanced Research Question

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or serotonin receptors). The benzothiazine core often occupies hydrophobic pockets, while the biphenyl group extends into solvent-exposed regions .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key interactions include hydrogen bonds with Thr513 (COX-2) or π-cation interactions with Arg156 (5-HT₂A) .

What strategies mitigate toxicity concerns during preclinical evaluation?

Advanced Research Question

- In vitro toxicity screening : Use HepG2 cells for hepatotoxicity assessment (LD₅₀ > 50 µM) and hERG binding assays (IC₅₀ > 10 µM) to flag cardiac risks .

- Metabolite identification : LC-MS/MS detects reactive metabolites (e.g., glutathione adducts) formed via CYP450 oxidation of the benzothiazine ring .

- Structural tweaks : Replace labile ester groups (e.g., methyl acetate) with stable amides to reduce metabolic degradation .

Table 1: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular weight | 407.45 g/mol | HRMS |

| logP (octanol/water) | 3.2 ± 0.3 | ChemAxon Calculator |

| Aqueous solubility | 12 µM (pH 7.4) | Shake-flask method |

| Melting point | 218–220°C | DSC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.